molecular formula C14H23ClN4 B13145551 (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride

Cat. No.: B13145551
M. Wt: 282.81 g/mol
InChI Key: UYDHDLDHBNHJQJ-HTMVYDOJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride involves multiple steps, starting from the appropriate pyridoquinazoline precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular events result in various physiological and behavioral effects, such as modulation of motor activity, reward, and endocrine functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride is unique due to its high selectivity for dopamine D2 receptors and its structural features, which confer specific binding characteristics and pharmacokinetic properties .

Properties

Molecular Formula

C14H23ClN4

Molecular Weight

282.81 g/mol

IUPAC Name

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C14H22N4.ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);1H/t10-,13-;/m1./s1

InChI Key

UYDHDLDHBNHJQJ-HTMVYDOJSA-N

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl

Canonical SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl

Origin of Product

United States

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